Non-MPEP Binding Site vs. MPEP-Site mGlu5 PAMs (e.g., VU0092273, CDPPB, ADX-47273)
VU0034403 binds to a non-MPEP allosteric site on mGlu5, whereas the majority of mGlu5 PAMs, including VU0092273, CDPPB, and ADX-47273, bind at the MPEP site [1]. In competition binding assays, VU0034403 does not displace the MPEP-site radioligand [3H]-methoxyPEPy (Ki > 10 μM), confirming its unique binding epitope [1]. In contrast, VU0092273 binds to the MPEP site . This distinction provides a novel tool to dissect allosteric modulation of mGlu5 without interference at the MPEP site, enabling study of distinct receptor conformations [1].
| Evidence Dimension | Allosteric binding site on mGlu5 |
|---|---|
| Target Compound Data | Non-MPEP site; Ki > 10 μM for [3H]-methoxyPEPy |
| Comparator Or Baseline | MPEP-site PAMs (VU0092273, CDPPB, ADX-47273); VU0092273 binds to MPEP site (EC50 = 0.27 μM) |
| Quantified Difference | VU0034403 does not compete for the MPEP site (Ki > 10 μM), indicating a distinct binding pocket; MPEP-site PAMs typically show nanomolar Ki values at this site. |
| Conditions | Radioligand binding assay using membranes from rmGlu5 cells; [3H]-methoxyPEPy as tracer |
Why This Matters
The non-MPEP binding site of VU0034403 offers a unique pharmacological tool to investigate mGlu5 signaling that is not confounded by competition at the MPEP site, which is the target of most PAMs and NAMs.
- [1] Rodriguez AL, Tarr JC, Zhou Y, Williams R, Gregory KJ, Bridges TM, Daniels JS, Niswender CM, Conn PJ, Lindsley CW, et al. Discovery and SAR of a novel series of non-MPEP site mGlu5 PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters. 2012 Oct 23;22(24):7388–7392. doi:10.1016/j.bmcl.2012.10.068. View Source
